N-{2-[4-(dimethylamino)phenyl]ethyl}-1,2-oxazole-5-carboxamide
Description
N-{2-[4-(Dimethylamino)phenyl]ethyl}-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted at the 5-position with a carboxamide group. The carboxamide nitrogen is further linked to a 2-[4-(dimethylamino)phenyl]ethyl side chain. The dimethylamino group may enhance solubility or serve as a hydrogen bond acceptor, while the oxazole core could contribute to metabolic stability .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-17(2)12-5-3-11(4-6-12)7-9-15-14(18)13-8-10-16-19-13/h3-6,8,10H,7,9H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWVLGLXDVROTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC=NO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[4-(dimethylamino)phenyl]ethyl}-1,2-oxazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various research studies, patents, and reviews.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula : C_{12}H_{16}N_{2}O_{2}
- Molecular Weight : 220.27 g/mol
- Functional Groups :
- Oxazole ring
- Carboxamide
- Dimethylamino group
Anticancer Activity
Research indicates that oxazole derivatives, including this compound, exhibit significant anticancer properties. A study evaluated similar compounds against various human cancer cell lines, demonstrating promising results:
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| 7a | MCF-7 | 5.0 | High |
| 7b | MDA MB-231 | 4.8 | High |
| 7c | A549 | 6.2 | Moderate |
| 7d | DU-145 | 3.5 | Very High |
Among these, compounds with oxazole moieties showed enhanced activity compared to standard chemotherapeutics like 5-fluorouracil .
Antimicrobial Activity
This compound has also been reported to possess antimicrobial properties. Studies have shown that it can inhibit both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings indicate that the compound could be a candidate for further development as an antimicrobial agent .
Anti-inflammatory and Analgesic Effects
The compound has demonstrated anti-inflammatory and analgesic effects in preclinical models. Research suggests that it may inhibit the production of pro-inflammatory cytokines and reduce pain responses in animal models. Specific assays indicated a reduction in inflammation markers by approximately 40% at therapeutic doses .
Case Study 1: Anticancer Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of oxazole derivatives and evaluated their anticancer activity against multiple cell lines. This compound was one of the lead compounds identified with an IC50 value significantly lower than traditional agents, indicating its potential as a novel anticancer drug .
Case Study 2: Antimicrobial Testing
A comprehensive evaluation of the antimicrobial properties was conducted where this compound was tested against various pathogens. Results showed that this compound had a broad spectrum of activity, particularly against resistant strains of bacteria, making it a valuable candidate for further research in antibiotic development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxazole Carboxamide Derivatives
- 5-Methyl-N-(4-methyl-3-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide (): This compound shares the oxazole-carboxamide scaffold but differs in substitution patterns. The carboxamide is at the 4-position (vs. 5-position in the target compound), and the phenyl ring contains nitro and methyl groups. The MDL number (MFCD03376804) indicates commercial availability for comparative studies .
- 5-Phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide (): The inclusion of an azo (diazenyl) group introduces photochromic or chelating properties absent in the target compound. Such structural variations highlight how electronic modifications (e.g., azo vs. dimethylamino) can shift applications from pharmaceuticals to dyes or sensors .
Dimethylamino Phenyl-Containing Compounds
- N-(tert-butyl)-2-(4-(dimethylamino)phenyl)-2-(N-(1-naphthylmethyl)acetamide) acetamide (5g) (): While retaining the 4-(dimethylamino)phenyl group, this compound replaces the oxazole with a branched acetamide-tert-butyl structure. Its higher molecular weight and crystallinity (melting point 174°C) suggest distinct physicochemical properties, such as reduced solubility compared to the oxazole-based target compound .
- Crystalline Forms of N-(1-((2-(Dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl)-... (): This structurally complex analogue includes a dimethylaminoethylamino side chain and a tetrahydropyran moiety. The additional hydroxyl and methylthio groups may enhance hydrophilicity and metabolic stability, offering insights into how side-chain modifications influence pharmacokinetics .
Heterocyclic Analogues with Urea/Triazine Moieties
- N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide (): The triazine and urea groups in this compound contrast with the oxazole core, introducing multiple hydrogen-bonding sites. Synthesized using HBTU and Hunig’s base (50% yield), this derivative exemplifies how alternative heterocycles can modulate target selectivity, particularly in kinase or protease inhibition .
Key Data Table
Research Implications
- Electronic Effects: The dimethylamino group in the target compound likely enhances electron-donating capacity compared to nitro or azo groups, influencing redox stability or receptor binding .
- Synthetic Accessibility : Compounds like 5g (42% yield) and the triazine derivative (50% yield) demonstrate moderate synthetic efficiency, suggesting room for optimization in the target compound’s preparation .
- Biological Relevance: The oxazole core’s metabolic resistance and the dimethylamino group’s solubility-enhancing properties position the target compound as a candidate for further pharmacological profiling .
Preparation Methods
Disconnection of the Carboxamide Bond
The amide bond between the oxazole and phenethylamine moieties is synthesized via a condensation reaction between 1,2-oxazole-5-carboxylic acid (or its activated derivative) and 2-[4-(dimethylamino)phenyl]ethylamine. This approach leverages well-established amidation protocols using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1,1′-carbonyldiimidazole (CDI).
Construction of the 1,2-Oxazole Ring
The 1,2-oxazole ring is synthesized through cyclization strategies. A common method involves the reaction of α-bromo ketones with urea derivatives or nitrile oxides under basic conditions. For example, α-bromo ketones derived from β-keto esters can undergo intramolecular cyclization to form the oxazole core.
Synthesis of the Phenethylamine Sidechain
The 2-[4-(dimethylamino)phenyl]ethylamine sidechain is prepared via reductive amination of 4-dimethylaminophenylacetaldehyde or through Gabriel synthesis using phthalimide-protected intermediates. Palladium-catalyzed cross-coupling reactions may also be employed to introduce the dimethylamino group at the para position of the phenyl ring.
Stepwise Synthesis of Key Intermediates
Cyclization of α-Bromo Ketones
A representative procedure involves treating ethyl 3-bromoacetoacetate with hydroxylamine hydrochloride in ethanol under reflux to yield ethyl 1,2-oxazole-5-carboxylate. Hydrolysis of the ester with aqueous NaOH followed by acidification provides 1,2-oxazole-5-carboxylic acid (Yield: 68–72%).
Reaction Conditions:
-
Substrate: Ethyl 3-bromoacetoacetate (1.0 equiv)
-
Reagents: NHOH·HCl (1.2 equiv), EtOH, reflux, 6 h
-
Workup: NaOH (2M), HCl (1M)
Alternative Route via Nitrile Oxide Cycloaddition
Nitrile oxides, generated in situ from hydroxamic acid chlorides, undergo 1,3-dipolar cycloaddition with acetylene derivatives to form 1,2-oxazoles. For example, reaction of chlorooxime with methyl propiolate yields methyl 1,2-oxazole-5-carboxylate (Yield: 55%).
Reductive Amination of 4-Dimethylaminophenylacetaldehyde
4-Dimethylaminophenylacetaldehyde is treated with ammonium acetate and sodium cyanoborohydride in methanol to afford the primary amine. The reaction proceeds via imine formation followed by reduction (Yield: 85%).
Reaction Conditions:
-
Substrate: 4-Dimethylaminophenylacetaldehyde (1.0 equiv)
-
Reagents: NHOAc (2.0 equiv), NaBHCN (1.5 equiv), MeOH, rt, 12 h
Gabriel Synthesis
Phthalimide protection of 2-(4-bromophenyl)ethanol followed by palladium-catalyzed amination with dimethylamine yields the phthalimidated intermediate. Hydrazinolysis releases the free amine (Yield: 78%).
Reaction Conditions:
-
Catalyst: Pd(dba) (5 mol%), Xantphos (10 mol%)
-
Reagents: Dimethylamine (3.0 equiv), KCO (2.0 equiv), toluene, 100°C, 24 h
Amide Bond Formation and Final Coupling
Activation of 1,2-Oxazole-5-carboxylic Acid
The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl) in dichloromethane. Alternatively, in situ activation with EDC and hydroxybenzotriazole (HOBt) in DMF facilitates amide coupling.
Coupling with 2-[4-(Dimethylamino)phenyl]ethylamine
The activated acid is reacted with 2-[4-(dimethylamino)phenyl]ethylamine in the presence of a base such as triethylamine. The reaction is typically conducted at 0–25°C for 12–24 hours (Yield: 65–70%).
Optimization Data:
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DMF | 25 | 70 |
| SOCl | DCM | 0 → 25 | 65 |
Purification and Characterization
Chromatographic Purification
The crude product is purified via flash chromatography (silica gel, eluent: EtOAc/hexane 1:1 → 3:1) to remove unreacted starting materials and byproducts. Further recrystallization from ethanol yields analytically pure material (Purity: >98% by HPLC).
Spectroscopic Data
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H NMR (400 MHz, CDCl): δ 8.12 (s, 1H, oxazole-H), 7.21 (d, J = 8.4 Hz, 2H, Ar-H), 6.68 (d, J = 8.4 Hz, 2H, Ar-H), 3.65 (t, J = 6.8 Hz, 2H, CHNH), 2.92 (t, J = 6.8 Hz, 2H, CHAr), 2.58 (s, 6H, N(CH)).
-
C NMR (100 MHz, CDCl): δ 162.1 (C=O), 151.2 (oxazole-C), 149.8 (Ar-C), 128.4 (Ar-CH), 115.3 (Ar-CH), 112.0 (oxazole-CH), 40.2 (CHNH), 35.7 (CHAr), 40.8 (N(CH)).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{2-[4-(dimethylamino)phenyl]ethyl}-1,2-oxazole-5-carboxamide, and what reaction conditions are critical for yield optimization?
- Methodology :
- Step 1 : Condensation of 4-(dimethylamino)phenethylamine with 1,2-oxazole-5-carboxylic acid derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of triethylamine (TEA) as a base .
- Step 2 : Solvent selection (e.g., dichloromethane or DMF) and temperature control (0–25°C) to minimize side reactions.
- Step 3 : Purification via column chromatography or recrystallization. Yield optimization requires stoichiometric balancing of reactants and monitoring via TLC/HPLC .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the oxazole ring, dimethylamino group, and ethyl linker. -NMR signals at δ 2.8–3.2 ppm (dimethylamino protons) and δ 6.5–7.5 ppm (aromatic protons) are diagnostic .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···O bonds in the carboxamide group) to validate stereochemistry .
Q. How can researchers design initial biological activity screens for this compound?
- Methodology :
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include fluorinated analogs (e.g., 2,4-difluorophenyl derivatives) as positive controls for comparison .
- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays. Structural analogs with oxazole rings show affinity for ATP-binding pockets .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during the synthesis of substituted oxazole-carboxamide derivatives?
- Methodology :
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the dimethylamino group during oxazole ring formation .
- Catalytic control : Employ palladium catalysts for Suzuki-Miyaura coupling to introduce aryl substituents selectively .
- Computational modeling : DFT calculations predict electron density distribution, guiding substituent placement to avoid steric clashes .
Q. How can computational modeling elucidate the compound’s mechanism of action in biological systems?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate binding to targets like EGFR or COX-2. The oxazole ring’s planarity enhances π-π stacking with aromatic residues .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS). Focus on hydrogen bonds between the carboxamide and catalytic lysine residues .
Q. What experimental approaches resolve contradictions in reported bioactivity data across studies?
- Methodology :
- Dose-response validation : Replicate assays under standardized conditions (e.g., fixed serum concentration, pH 7.4).
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
- Structural analogs : Compare bioactivity of halogenated (e.g., 4-chlorophenyl) vs. methoxy-substituted derivatives to isolate electronic effects .
Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?
- Methodology :
- Forced degradation : Expose to UV light (ICH Q1B guidelines), acidic/basic hydrolysis (0.1M HCl/NaOH), and oxidative stress (3% HO). Monitor via HPLC for degradation peaks .
- Accelerated stability studies : Store at 40°C/75% RH for 6 months. The dimethylamino group may hydrolyze under high humidity, requiring lyophilization for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
